9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione
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Overview
Description
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1: is a heterocyclic organic compound known for its complex structure and potential applications in various fields. This compound belongs to the class of purine derivatives, which are significant in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 typically involves multi-step organic reactions. The process often starts with the preparation of the purine scaffold, followed by functional group modifications to introduce the dimethylamino and hydroxy groups. Common reagents used in these reactions include dimethylformamide, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrimido[2,1-f]purine-2,4,6,8(1H,3H,7H,9H)-tetrone: This compound shares a similar purine scaffold but differs in the functional groups attached.
Pyrido[1,2-e]purine-2,4(1H,3H)-dione: Another related compound with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness: Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Properties
CAS No. |
102212-90-8 |
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Molecular Formula |
C20H22N6O4 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C20H22N6O4/c1-22(2)11-13-16(27)25(10-12-8-6-5-7-9-12)19-21-15-14(26(19)17(13)28)18(29)24(4)20(30)23(15)3/h5-9,27H,10-11H2,1-4H3 |
InChI Key |
VPTCCRDFZBCLHQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)CN(C)C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)CN(C)C |
Synonyms |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- (9CI) |
Origin of Product |
United States |
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